molecular formula C16H16N2O3 B3056019 Benzyl N-[(phenylcarbamoyl)methyl]carbamate CAS No. 6833-09-6

Benzyl N-[(phenylcarbamoyl)methyl]carbamate

Cat. No. B3056019
CAS RN: 6833-09-6
M. Wt: 284.31 g/mol
InChI Key: OPAVWMDKVMBVRI-UHFFFAOYSA-N
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Description

“Benzyl N-[(phenylcarbamoyl)methyl]carbamate” is a chemical compound . It is also known as a carbamate compound . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .


Synthesis Analysis

The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Molecular Structure Analysis

The linear formula of “Benzyl N-[(phenylcarbamoyl)methyl]carbamate” is C16H16N2O3 .


Chemical Reactions Analysis

The reaction for synthesis of N-(phenylcarbamoyl)benzamide using aniline and methyl benzoylcarbamate as reactants has been investigated . The reaction between aliphatic/aromatic amine with phenyl benzoylcarbamate is thermodynamically more favorable, while a reaction between phenyl/methyl benzoylcarbamates with methylamine is more preferred .

Scientific Research Applications

Mechanism of Action

The reaction between N-benzoyl carbamates and aliphatic/aromatic amines for the synthesis of substituted N-benzoyl urea derivatives can proceed by two different plausible pathways. One pathway involves a stepwise addition-elimination mechanism through the formation of a tetrahedral intermediate .

properties

IUPAC Name

benzyl N-(2-anilino-2-oxoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVWMDKVMBVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401663
Record name Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(phenylcarbamoyl)methyl]carbamate

CAS RN

6833-09-6
Record name Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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